molecular formula C16H13NO6 B3573940 2-ethoxy-4-formylphenyl 2-nitrobenzoate

2-ethoxy-4-formylphenyl 2-nitrobenzoate

Cat. No.: B3573940
M. Wt: 315.28 g/mol
InChI Key: MSGZPSNVHVBWDL-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formylphenyl 2-nitrobenzoate is a synthetic aromatic ester featuring a 2-ethoxy-4-formylphenyl group linked via an ester bond to 2-nitrobenzoic acid. The ethoxy (electron-donating, EDG) and formyl (electron-withdrawing, EWG) groups on the phenyl ring, combined with the 2-nitrobenzoate moiety (strong EWG), create a complex electronic profile. Such compounds are typically synthesized via esterification of acid chlorides with phenolic derivatives, as seen in related systems .

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-22-15-9-11(10-18)7-8-14(15)23-16(19)12-5-3-4-6-13(12)17(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGZPSNVHVBWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethoxy-4-formylphenyl 2-nitrobenzoate with key analogs, focusing on substituent effects, crystallographic data, and reactivity trends.

Substituent Effects on Electronic and Geometric Properties

Compound Name Substituent on Benzoate Electronic Effect Dihedral Angle (°) Melting Point (K) Key Observations
Target Compound 2-nitro Strong EWG N/A N/A High electrophilicity due to nitro
4-Formyl-2-nitrophenyl 4-bromo-benzoate (F4BrB) 4-bromo Moderate EWG (inductive) 62.90 N/A Halogen-induced resonance effects
4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate 3-nitro, 2-methyl EWG (nitro) + EDG (methyl) 4.96 398 Planar structure due to C-H⋯O interactions
2-Ethoxy-4-formylphenyl 3-methylbenzoate 3-methyl EDG N/A N/A Steric hindrance from methyl group
2-Ethoxy-4-formylphenyl 4-fluorobenzoate 4-fluoro Moderate EWG (inductive) N/A N/A Enhanced lipophilicity vs. nitro analogs

Notes:

  • Dihedral Angles: The planar arrangement in 4-formyl-2-nitrophenyl 3-nitro-2-methylbenzoate (4.96°) contrasts sharply with the 62.90° angle in F4BrB, indicating substituent-dependent ring stacking .
  • Electronic Effects: Nitro groups enhance electrophilicity, making esters more reactive toward nucleophiles (e.g., hydrolysis or substitution reactions) compared to EDG-substituted analogs .

Crystallographic and Packing Behavior

  • 4-Formyl-2-nitrophenyl 3-nitro-2-methylbenzoate : Crystal packing involves weak C-H⋯O interactions, forming helical chains along the [010] axis. No classical hydrogen bonds are present, highlighting the role of nitro groups in directing non-covalent interactions.
  • 4-Formyl-2-nitrophenyl 4-bromo-benzoate : Bromine’s polarizability may contribute to distinct packing motifs, though specific data is unavailable.

Reactivity and Functional Group Interactions

  • Nitro vs. Halogen Substituents: Nitro groups (strong EWGs) increase electrophilicity at the ester carbonyl, accelerating reactions like hydrolysis or nucleophilic aromatic substitution. In contrast, halogenated analogs (e.g., 4-fluoro ) exhibit moderate EW effects, favoring lipophilicity over reactivity .

Heterocyclic and Aliphatic Analogs

  • 2-Ethoxy-4-formylphenyl 2-furoate : The furan ring introduces conjugation and ring strain, altering solubility and stability. The 5-nitro-furoate analog further enhances reactivity due to the nitro group’s EWG effect.
  • 2-Ethoxy-4-formylphenyl 2-methylpropanoate : The branched aliphatic chain reduces crystallinity and increases flexibility compared to rigid aromatic esters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-ethoxy-4-formylphenyl 2-nitrobenzoate
Reactant of Route 2
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2-ethoxy-4-formylphenyl 2-nitrobenzoate

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